molecular formula C13H16O3 B2874580 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid CAS No. 1439902-25-6

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid

Cat. No.: B2874580
CAS No.: 1439902-25-6
M. Wt: 220.268
InChI Key: SCPXMYNEFWIRSR-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It features a cyclobutane ring substituted with a 3-methoxybenzyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves several steps:

Chemical Reactions Analysis

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group and the cyclobutane ring:

Scientific Research Applications

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The cyclobutane ring’s unique structure may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other cyclobutanecarboxylic acid derivatives:

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXMYNEFWIRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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